molecular formula C10H7F3O2 B024423 3-(Trifluoromethyl)cinnamic acid CAS No. 779-89-5

3-(Trifluoromethyl)cinnamic acid

Cat. No.: B024423
CAS No.: 779-89-5
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
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Description

3-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a member of the cinnamic acid family, characterized by the presence of a trifluoromethyl group at the meta-position of the benzene ring. This compound is known for its white to off-white solid appearance and has a melting point of 135-137°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)cinnamic acid can be synthesized through various methods. One common method involves the aldol condensation reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropyl ethyl amine. The reaction is carried out in an organic solvent like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) at a temperature of 55-60°C .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by selecting suitable base catalysts and reaction conditions to achieve high purity and yield. The product is typically isolated by acidification, filtration, washing, and drying under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted aromatic compounds .

Comparison with Similar Compounds

3-(Trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 4-Chlorocinnamic acid
  • 4-Fluorocinnamic acid
  • 2-(Trifluoromethyl)cinnamic acid

Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBWHDDGWSYETA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061135, DTXSID90886895
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67801-07-4, 779-89-5
Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)-
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Record name m-(Trifluoromethyl)cinnamic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
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Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
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Record name (E)-m-(trifluoromethyl)cinnamic acid
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Record name 3-(trifluoromethyl)cinnamic acid
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Record name M-(TRIFLUOROMETHYL)CINNAMIC ACID
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Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml) and piperidine (2 ml) was heated under reflux for 4 hours. The mixture was poured onto fresh ice (300 g) and concentrated hydrochloric acid (78 ml). The solid product was collected, dried and recrystallised (1:1 IMS/water) to give 30 g (96% of theory) of 3-(trifluoromethyl) cinnamic acid as off-white needles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Trifluoromethyl)cinnamic acid exhibit antibacterial activity?

A: While the exact mechanism of action is still under investigation, research suggests that this compound and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, certain anilide derivatives showed promising activity against Staphylococcus aureus, Enterococcus faecalis, and even drug-resistant strains like MRSA and VRE. [] These compounds are thought to act as Michael acceptors, potentially interfering with essential bacterial enzymes. [] Further research is needed to fully elucidate their interactions with bacterial targets.

Q2: Is there evidence that this compound or its derivatives could be effective against Mycobacterium tuberculosis?

A: While direct activity against Mycobacterium tuberculosis has not been demonstrated in the provided research, promising results were observed against other Mycobacterium species. Specifically, anilide derivatives of this compound displayed notable activity against Mycobacterium smegmatis and Mycobacterium marinum. [] Furthermore, computational docking studies suggest these compounds can bind to the active site of InhA, an enzyme crucial for mycolic acid biosynthesis in mycobacteria, including M. tuberculosis. [] This finding suggests that further investigation into the antimycobacterial potential of these compounds is warranted.

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